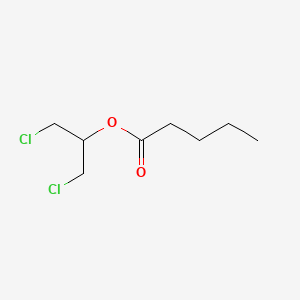![molecular formula C10H21BrN2O3S B14384871 N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine CAS No. 87975-16-4](/img/structure/B14384871.png)
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine typically involves multiple steps. One common method includes the reaction of 2-bromoethylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the sulfonyl group.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfone.
Aplicaciones Científicas De Investigación
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coupling reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine exerts its effects involves interactions with various molecular targets. The bromine atom and sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromophenyl)-2-morpholinoethanamine
- N-(2-Bromoethyl)-4-morpholinecarboxamide
- 2-Bromo-N-(4-morpholinyl)acetamide
Uniqueness
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine is unique due to its combination of a bromine atom, morpholine ring, and sulfonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87975-16-4 |
|---|---|
Fórmula molecular |
C10H21BrN2O3S |
Peso molecular |
329.26 g/mol |
Nombre IUPAC |
N-(2-bromo-2-morpholin-4-ylsulfonylethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H21BrN2O3S/c1-10(2,3)12-8-9(11)17(14,15)13-4-6-16-7-5-13/h9,12H,4-8H2,1-3H3 |
Clave InChI |
MVSTUGQBTOCCBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(S(=O)(=O)N1CCOCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



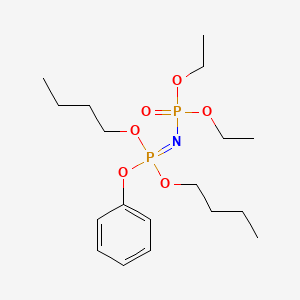
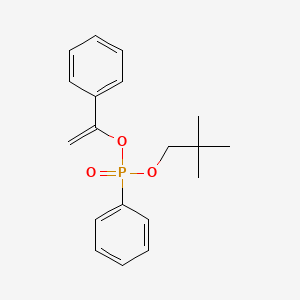
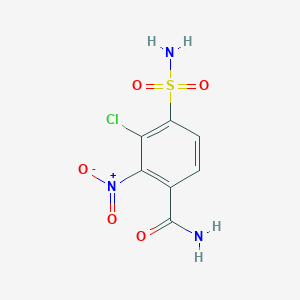
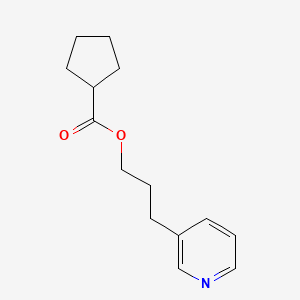

![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)
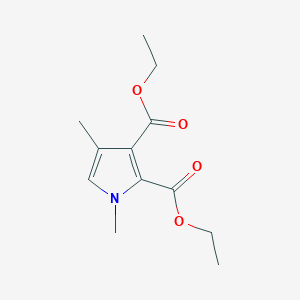
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)

![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
